4-(Acetoxymercuri)phenyl azide

Catalog No.
S650429
CAS No.
84332-83-2
M.F
C8H7HgN3O2
M. Wt
377.75 g/mol
Availability
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4-(Acetoxymercuri)phenyl azide

CAS Number

84332-83-2

Product Name

4-(Acetoxymercuri)phenyl azide

IUPAC Name

acetyloxy-(4-azidophenyl)mercury

Molecular Formula

C8H7HgN3O2

Molecular Weight

377.75 g/mol

InChI

InChI=1S/C6H4N3.C2H4O2.Hg/c7-9-8-6-4-2-1-3-5-6;1-2(3)4;/h2-5H;1H3,(H,3,4);/q;;+1/p-1

InChI Key

XOMDSBGFAUDREX-UHFFFAOYSA-M

SMILES

CC(=O)O[Hg]C1=CC=C(C=C1)N=[N+]=[N-]

Synonyms

4-(acetoxymercuri)phenyl azide

Canonical SMILES

CC(=O)O[Hg]C1=CC=C(C=C1)N=[N+]=[N-]

4-(Acetoxymercuri)phenyl azide is an organomercury compound characterized by the presence of an azide group attached to a phenyl ring, with an acetoxy group linked to the mercury atom. Its chemical formula is C8H7HgN3O2\text{C}_8\text{H}_7\text{HgN}_3\text{O}_2, and it has a molecular weight of approximately 276.65 g/mol . This compound is notable for its unique structure, which combines the reactivity of both azides and organomercury compounds, making it a subject of interest in various

  • Click Chemistry: It can undergo copper-catalyzed azide-alkyne cycloaddition reactions, forming triazoles, which are valuable in medicinal chemistry and material science.
  • Thermolysis: Upon heating, it can decompose to release nitrogen gas (N2\text{N}_2), generating reactive intermediates such as phenylnitrene, which can further react with other substrates .
  • Electrophilic Substitution: The presence of the acetoxy group allows for electrophilic aromatic substitution reactions, where the azide group can act as a leaving group under certain conditions.

Several methods have been developed for synthesizing 4-(Acetoxymercuri)phenyl azide:

  • Direct Azidation: One common method involves the direct reaction of phenols with sodium azide in the presence of a mercury(II) salt under acidic conditions. This method allows for the incorporation of both the azide and acetoxy groups in one step.
  • Mercuration followed by Azidation: Another approach involves first mercurating phenol derivatives using mercuric acetate, followed by treatment with sodium azide to introduce the azide functionality .

4-(Acetoxymercuri)phenyl azide has several applications:

  • Chemical Probes: Due to its reactivity, it is used as a chemical probe in click chemistry for labeling biomolecules.
  • Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds where the introduction of an azide or acetoxy group is required.
  • Material Science: The compound can be utilized in developing new materials through polymerization reactions involving its reactive groups.

Interaction studies involving 4-(Acetoxymercuri)phenyl azide primarily focus on its reactivity with biological molecules and other chemical species. Research indicates that it can interact with nucleophiles, leading to potential modifications of proteins or nucleic acids. This property is exploited in drug design and development, particularly in creating targeted therapies that utilize the unique reactivity of azides .

Several compounds exhibit similarities to 4-(Acetoxymercuri)phenyl azide due to their structural features or functional groups. Here are some notable examples:

Compound NameStructureUnique Features
Phenyl AzideC6H5N3\text{C}_6\text{H}_5\text{N}_3Basic structure without mercury; widely used in click chemistry .
4-Acetoxyphenyl AzideC9H9N3O\text{C}_9\text{H}_9\text{N}_3\text{O}Lacks mercury; used similarly in organic synthesis.
4-(Dimethylamino)phenyl AzideC10H12N4\text{C}_{10}\text{H}_{12}\text{N}_4Contains dimethylamino group; enhances solubility and reactivity .
2-(Acetoxymercuri)phenyl AzideC8H7HgN3O\text{C}_8\text{H}_7\text{HgN}_3\text{O}Similar structure but differs in position of acetoxy group; shows different reactivity patterns.

Uniqueness

The uniqueness of 4-(Acetoxymercuri)phenyl azide lies in its dual functionality as both an organomercury compound and an azide. This combination allows for diverse applications in synthetic chemistry that are not possible with either functional group alone. Moreover, its potential biological activity adds another layer of interest for researchers exploring novel therapeutic agents.

Dates

Modify: 2023-07-20

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